molecular formula C13H18O2 B13308450 1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one

1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one

Katalognummer: B13308450
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: ZVFSLKDKWOCHSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one involves several steps. One common method is the Friedel-Crafts alkylation reaction, where chloroacetone reacts with benzene in the presence of an aluminum chloride catalyst . Another method involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of ketones or aldehydes.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one involves its ability to act as a photoinitiator. When exposed to UV radiation, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process, leading to the formation of crosslinked polymer networks . The molecular targets and pathways involved in this process include the activation of carbonyl groups and the formation of reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one is unique due to its specific structure, which imparts distinct chemical properties. Its ability to act as a photoinitiator under UV radiation makes it particularly valuable in applications requiring controlled polymerization processes.

Eigenschaften

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

1-(2-hydroxy-5-propan-2-ylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C13H18O2/c1-8(2)10-5-6-12(14)11(7-10)13(15)9(3)4/h5-9,14H,1-4H3

InChI-Schlüssel

ZVFSLKDKWOCHSR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C(C=C1)O)C(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.